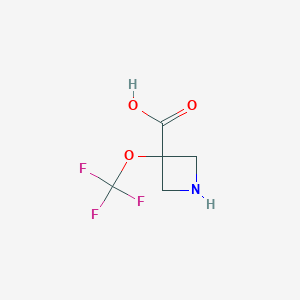![molecular formula C40H43F3N6O7S B12954505 L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]- typically involves multi-step organic synthesis. The process may include:
Formation of the Phenylalaninamide Backbone: This step involves the coupling of phenylalanine derivatives with appropriate amine groups.
Introduction of Functional Groups: Various functional groups such as methoxycarbonyl, sulfonyl, and trifluoroacetyl are introduced through specific reactions like esterification, sulfonation, and acylation.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification methods such as chromatography. Reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalaninamide Derivatives: Compounds with similar backbones but different functional groups.
Peptide Analogs: Short peptides with comparable sequences and functional groups.
Sulfonyl-Containing Compounds: Molecules with sulfonyl groups that exhibit similar reactivity.
Uniqueness
L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C40H43F3N6O7S |
|---|---|
Molecular Weight |
808.9 g/mol |
IUPAC Name |
methyl 3-[[(2R)-1-[[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-1-oxo-3-[3-[[(2,2,2-trifluoroacetyl)amino]methyl]phenyl]propan-2-yl]amino]-1-oxo-5-phenylpentan-2-yl]sulfamoylmethyl]benzoate |
InChI |
InChI=1S/C40H43F3N6O7S/c1-56-38(52)32-14-6-13-30(21-32)25-57(54,55)49-33(15-7-10-26-8-3-2-4-9-26)37(51)48-34(36(50)46-23-27-16-18-31(19-17-27)35(44)45)22-28-11-5-12-29(20-28)24-47-39(53)40(41,42)43/h2-6,8-9,11-14,16-21,33-34,49H,7,10,15,22-25H2,1H3,(H3,44,45)(H,46,50)(H,47,53)(H,48,51)/t33-,34+/m1/s1 |
InChI Key |
RHBCAGQMBRXERL-NOCHOARKSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)CS(=O)(=O)N[C@H](CCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)CNC(=O)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)C(=N)N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CS(=O)(=O)NC(CCCC2=CC=CC=C2)C(=O)NC(CC3=CC(=CC=C3)CNC(=O)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



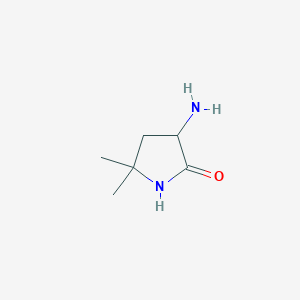
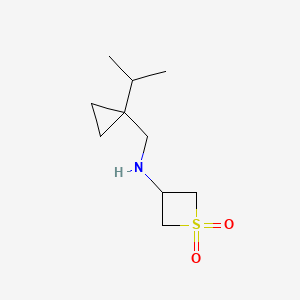
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
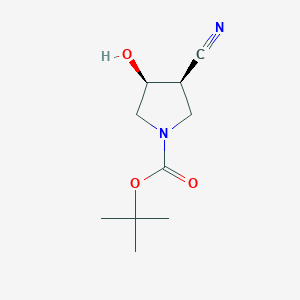
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
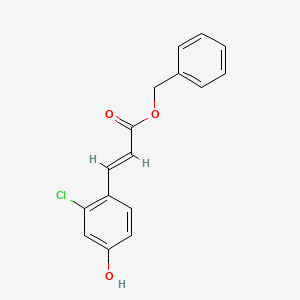
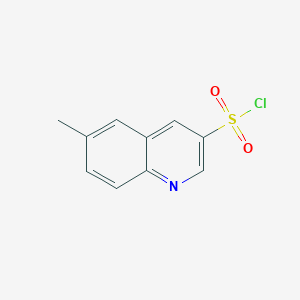
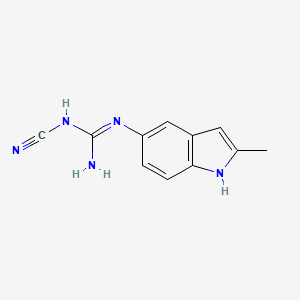
![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)
![N-Hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12954484.png)
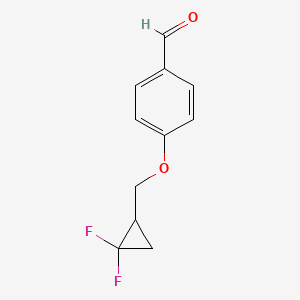
![2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)
